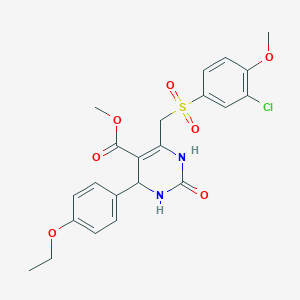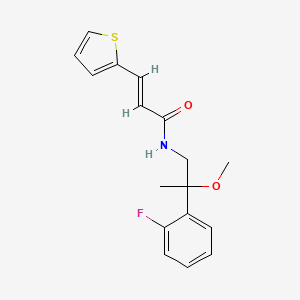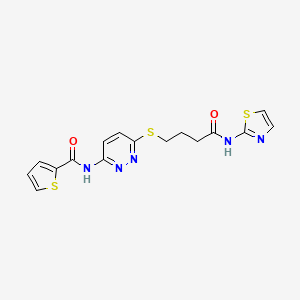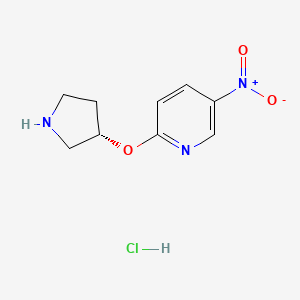![molecular formula C20H14ClF3N2O2 B2981978 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide CAS No. 1092343-58-2](/img/structure/B2981978.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, and a benzamide moiety linked to a methoxyphenyl group. The presence of these functional groups imparts distinct physicochemical properties, making it a valuable subject for research in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3-methoxybenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes side reactions and improves the overall efficiency of the process .
化学反应分析
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenol derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of bacterial enzymes, particularly phosphopantetheinyl transferase, which is crucial for bacterial viability and virulence.
Agrochemicals: The compound’s structural motif is explored for developing new herbicides and pesticides with enhanced efficacy and environmental safety.
Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices and as a building block for advanced materials.
作用机制
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification of proteins essential for bacterial metabolism and growth. This inhibition disrupts bacterial cell function and viability .
相似化合物的比较
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro substituents but lacks the benzamide and methoxyphenyl groups.
3-chloro-5-(trifluoromethyl)pyridine: Contains the pyridine ring with similar substituents but does not have the benzamide linkage.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c1-28-16-4-2-3-15(10-16)26-19(27)13-7-5-12(6-8-13)18-17(21)9-14(11-25-18)20(22,23)24/h2-11H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJOVZCJWLJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6R)-8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2981897.png)
![N-tert-butyl-2-{8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2981898.png)
![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2981899.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2981903.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)
![4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2981907.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2981908.png)



![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/new.no-structure.jpg)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)
